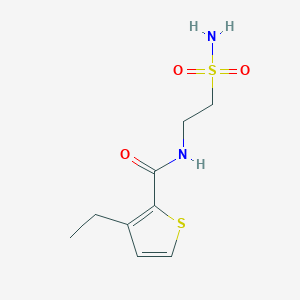

3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide

Description

3-Ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide is a synthetic thiophene-2-carboxamide derivative characterized by a 3-ethyl-substituted thiophene core and a sulfamoyl ethyl group on the amide nitrogen. The sulfamoyl moiety in this compound may enhance solubility and target binding, while the ethyl group modulates steric and electronic properties .

Properties

Molecular Formula |

C9H14N2O3S2 |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C9H14N2O3S2/c1-2-7-3-5-15-8(7)9(12)11-4-6-16(10,13)14/h3,5H,2,4,6H2,1H3,(H,11,12)(H2,10,13,14) |

InChI Key |

OQXKNDKRVLJXQF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC=C1)C(=O)NCCS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide involves several key steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and thioglycolic acid derivatives for condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . In industry, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Thiophene-2-Carboxamide Derivatives with Antimicrobial Activity

Key Compound : Thiophene-2-carboxamide (7n) (MIC = 2.5 μg mL⁻¹ against Mtb H37Ra) .

- Structural Comparison : Unlike 7n, which lacks substituents on the thiophene ring, the target compound features a 3-ethyl group and a sulfamoylethyl side chain.

- Activity Insights : Bulky substituents (e.g., cyclohexyl, 4-t-butyl) reduce activity, suggesting the ethyl group in the target compound balances steric hindrance and binding efficiency. Halogenation (e.g., Cl, CF₃) at the phenyl ring in analogs like 7h–7j enhances activity, but sulfamoyl groups may offer distinct hydrogen-bonding interactions .

Table 1: Antimicrobial Activity of Thiophene Carboxamides

| Compound | Substituents | MIC (μg mL⁻¹) | Reference |

|---|---|---|---|

| Thiophene-2-carboxamide (7n) | None | 2.5 | |

| 7h (2-Cl-phenyl) | 2-Chlorophenyl | 1.25 | |

| Target Compound | 3-Ethyl, N-(2-sulfamoylethyl) | Pending data | — |

Benzo[b]Thiophene-2-Carboxamide Derivatives

Key Compound : (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride (Encenicline analog) .

Rivaroxaban and Enantiomeric Analogs

Key Compound : Rivaroxaban (Factor Xa inhibitor) .

- Structural Comparison: Rivaroxaban includes a morpholinone and oxazolidinone moiety, whereas the target compound’s sulfamoyl group may target different enzymes (e.g., carbonic anhydrases).

- Stereochemical Impact : The (S)-enantiomer of rivaroxaban is 200-fold more active than the (R)-form, highlighting the importance of stereochemistry. The target compound’s lack of chiral centers simplifies synthesis but may limit selectivity .

Tetrazole-Phosphorus Hybrids

Key Compounds: 3-(5-(2-Oxido)-phenoxy-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides (9a–g) .

- Structural Comparison : These hybrids integrate tetrazole and phosphorus groups, enhancing antimicrobial activity. The target compound’s sulfamoyl group may offer similar hydrogen-bonding capacity but lacks the phosphorus-mediated hydrolysis resistance.

- Synthetic Routes: Both classes use condensation reactions (e.g., 2-cyanoacetamide with dithiane diol), suggesting scalable synthesis for the target compound .

Structural and Crystallographic Insights

Key Compound : N-(2-Nitrophenyl)thiophene-2-carboxamide .

- Dihedral Angles : The nitro-phenyl analog exhibits dihedral angles of 13.53°–16.07° between aromatic rings, influencing packing and intermolecular interactions. The target compound’s ethyl and sulfamoyl groups may alter these angles, affecting solubility and crystal morphology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.